molecular formula C16H16N4O3S B2911242 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1396560-42-1

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide

Cat. No.: B2911242
CAS No.: 1396560-42-1
M. Wt: 344.39
InChI Key: OIGCLPLUMOOEOE-UHFFFAOYSA-N
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Description

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide typically involves multiple steps:

    Formation of the 3-methyl-1,2,4-oxadiazole ring: This can be achieved by reacting appropriate nitriles with hydroxylamine under acidic conditions.

    Synthesis of the 2-oxo-1,2-dihydropyridine ring: This involves the cyclization of suitable precursors such as β-keto esters with ammonia or primary amines.

    Coupling of the oxadiazole and dihydropyridine rings: This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the thiophen-2-ylmethyl group: This can be done via nucleophilic substitution reactions using thiophen-2-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
  • 5-methyl-1,2,4-oxadiazole-3-carboxylic acid
  • 3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole

Uniqueness

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide stands out due to its combined heterocyclic structure, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10(14(21)17-9-12-5-4-8-24-12)20-7-3-6-13(16(20)22)15-18-11(2)19-23-15/h3-8,10H,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGCLPLUMOOEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN(C2=O)C(C)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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